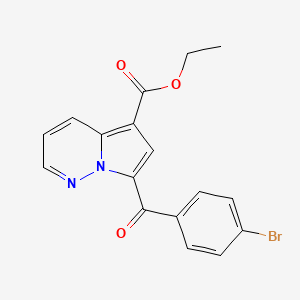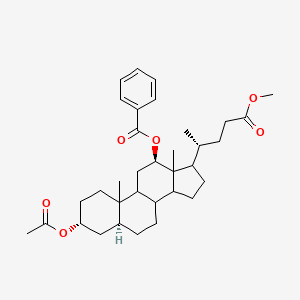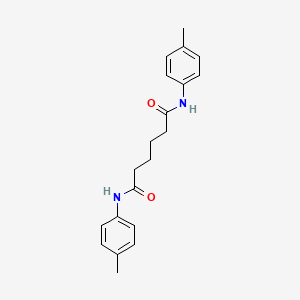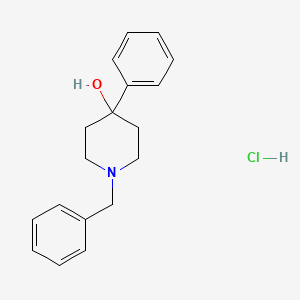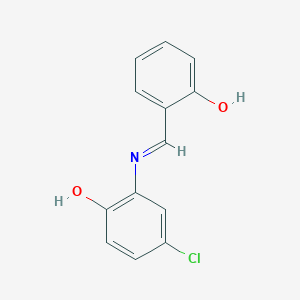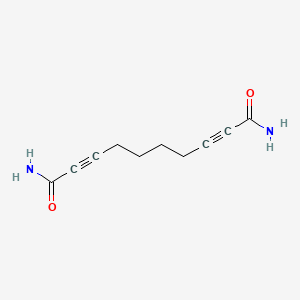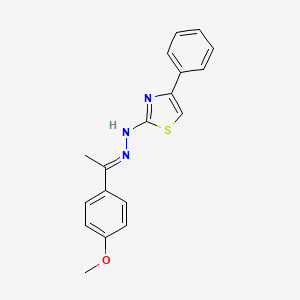![molecular formula C10H13NO2 B11946791 Methanamine, N-[(3,4-dimethoxyphenyl)methylene]- CAS No. 17972-14-4](/img/structure/B11946791.png)
Methanamine, N-[(3,4-dimethoxyphenyl)methylene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanamine, N-[(3,4-dimethoxyphenyl)methylene]- is an organic compound that belongs to the class of methanamines This compound is characterized by the presence of a methylene group attached to a 3,4-dimethoxyphenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanamine, N-[(3,4-dimethoxyphenyl)methylene]- typically involves the reaction of 3,4-dimethoxybenzaldehyde with methanamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems to scale up the production while maintaining consistency and quality. The use of high-purity reagents and stringent quality control measures are essential to ensure the final product meets the required standards .
Análisis De Reacciones Químicas
Types of Reactions
Methanamine, N-[(3,4-dimethoxyphenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield methoxy-substituted benzoic acids, while reduction may produce methoxy-substituted phenethylamines .
Aplicaciones Científicas De Investigación
Methanamine, N-[(3,4-dimethoxyphenyl)methylene]- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Investigated for its potential therapeutic properties, including its role as a monoamine oxidase inhibitor and its effects on neurotransmitter systems.
Mecanismo De Acción
The mechanism of action of Methanamine, N-[(3,4-dimethoxyphenyl)methylene]- involves its interaction with specific molecular targets and pathways. For example, it may act as a monoamine oxidase inhibitor, affecting the breakdown of neurotransmitters like dopamine and serotonin. This can lead to increased levels of these neurotransmitters in the brain, potentially influencing mood and behavior .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to Methanamine, N-[(3,4-dimethoxyphenyl)methylene]- include:
3,4-Dimethoxyphenethylamine: An analogue of dopamine with similar structural features.
Mescaline: A naturally occurring psychedelic compound with a 3,4,5-trimethoxyphenethylamine structure.
Uniqueness
Methanamine, N-[(3,4-dimethoxyphenyl)methylene]- is unique due to its specific methylene linkage to the 3,4-dimethoxyphenyl ring, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
17972-14-4 |
|---|---|
Fórmula molecular |
C10H13NO2 |
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
1-(3,4-dimethoxyphenyl)-N-methylmethanimine |
InChI |
InChI=1S/C10H13NO2/c1-11-7-8-4-5-9(12-2)10(6-8)13-3/h4-7H,1-3H3 |
Clave InChI |
KEXUHJWIXIKGOS-UHFFFAOYSA-N |
SMILES canónico |
CN=CC1=CC(=C(C=C1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




